molecular formula C20H18BrN3O2 B11397915 4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397915
M. Wt: 412.3 g/mol
InChI Key: FRRWPMSCUKPWTA-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C20H18BrN3O2 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one represents a novel class of heterocyclic compounds with potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H20BrN3O2
  • Molecular Weight : 424.32 g/mol

Structural Features

The presence of bromine and hydroxyl groups in the structure enhances its biological activity by potentially increasing solubility and modulating interactions with biological targets. The dihydropyrrolo[3,4-c]pyrazole core is known for its diverse pharmacological properties.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that related compounds within the dihydropyrrolo series exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine is often linked to enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Potential

Research indicates that similar compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells. The mechanism may involve the activation of specific apoptotic pathways or the inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dihydropyrrolo derivatives against common pathogens. The results indicated that compounds with brominated phenyl groups exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

CompoundMIC (mg/mL)Target Pathogen
Compound A0.0039S. aureus
Compound B0.025E. coli

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds in vitro. The results showed that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting a potential for development as anticancer agents .

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18BrN3O2/c1-2-10-24-19(12-6-5-7-13(21)11-12)16-17(22-23-18(16)20(24)26)14-8-3-4-9-15(14)25/h3-9,11,19,25H,2,10H2,1H3,(H,22,23)

InChI Key

FRRWPMSCUKPWTA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Br

Origin of Product

United States

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